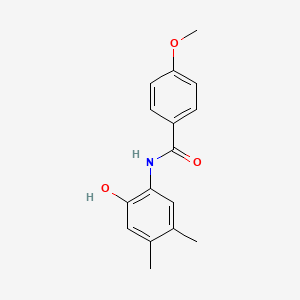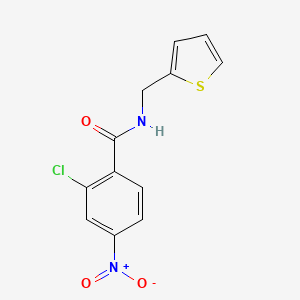
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as NCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized through a multi-step process. In
Scientific Research Applications
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal tissue homeostasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide, including the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide and the identification of potential side effects and toxicities associated with its use. Furthermore, the development of more efficient and selective inhibitors of cancer cell growth and inflammation could be explored using N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a lead compound.
Conclusion:
In conclusion, N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The multi-step synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with magnesium to form 2-chlorophenylmagnesium bromide. This compound is then reacted with 2-nitrobenzaldehyde to form N-(2-chlorophenyl)-3-(2-nitrophenyl)propenamide, which is subsequently reduced to N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide using a palladium catalyst.
properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-3-7-13(12)17-15(19)10-9-11-5-1-4-8-14(11)18(20)21/h1-10H,(H,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGPISGCJIZJX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)




![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)
![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)